

Validating JPL's Eyes on Earth: A Guide to In-Situ Measurement Comparisons

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JPL**

Cat. No.: **B12372427**

[Get Quote](#)

Pasadena, CA - Data from NASA's Jet Propulsion Laboratory (**JPL**) provides a wealth of information about our planet, from the moisture in our soils to the temperature of our oceans and land surfaces. For researchers, scientists, and drug development professionals who rely on the accuracy of this remote sensing data, understanding its validation against ground-truth or in-situ measurements is critical. This guide offers a comprehensive comparison of **JPL**'s remote sensing data products with in-situ measurements, providing quantitative data, detailed experimental protocols, and a clear workflow for the validation process.

The validation of satellite-derived data is a crucial step to ensure its accuracy and reliability. This process involves comparing the satellite data with direct measurements taken on the ground or in the water. **JPL** employs a rigorous validation process for its remote sensing products, including those from missions like the Soil Moisture Active Passive (SMAP), the Advanced Spaceborne Thermal Emission and Reflection Radiometer (ASTER), and the Moderate Resolution Imaging Spectroradiometer (MODIS).

Quantitative Performance Assessment

The performance of **JPL**'s remote sensing products is evaluated using various statistical metrics. These metrics provide a quantitative measure of the agreement between the satellite-derived data and the in-situ measurements. Key metrics include the unbiased root mean square error (ubRMSE), which quantifies the average magnitude of the error, the correlation coefficient (R), which measures the linear relationship between the two datasets, and the bias, which indicates any systematic over- or underestimation.

Soil Moisture: SMAP Mission

The SMAP mission provides global soil moisture data, crucial for applications in hydrology, weather forecasting, and agriculture. The primary product is the Level 2 passive soil moisture product (L2_SM_P), which has a target accuracy of 0.040 m³/m³ ubRMSE.[\[1\]](#) Validation is conducted using a global network of core validation sites (CVS) that provide continuous in-situ soil moisture measurements.[\[2\]](#)

Product	Resolution	Key Validation Sites	Unbiased RMSE (m ³ /m ³)	Correlation (R)	Bias (m ³ /m ³)
SMAP L2_SM_P	36 km	Yanco, Australia; Walnut Gulch, USA; Little Washita, USA	0.03 - 0.05	0.7 - 0.9	-0.02 to 0.02
SMAP L2_SM_AP	9 km	Kenaston, Canada; Monte Buey, Argentina; Little River, USA	0.04 - 0.06	0.6 - 0.8	-0.03 to 0.03
SMAP/Sentinel-1	3 km	SOILSCAPE, USA; Various sites in Africa and North America	0.03 - 0.17	0.19 - 0.95	N/A

Note: Performance metrics can vary based on land cover, vegetation density, and season.[\[3\]](#)[\[4\]](#)

Land Surface Temperature (LST): ASTER and MODIS

ASTER and MODIS are key instruments for monitoring land surface temperature, a critical variable in climate and environmental studies. Validation is often performed using data from

well-calibrated ground-based radiometers.

Product	Resolution	In-Situ Measurement Method	Mean Bias (°C)	Standard Deviation (°C)	RMSE (°C)
ASTER LST	90 m	Thermal Infrared Radiometer	-4.27 (Daytime)	N/A	1.5 - 2.5
		+2.23 to +2.69 (Nighttime)			
MODIS LST (MOD11)	1 km	Thermal Infrared Radiometer	-0.2 (Nighttime)	N/A	~1.0
		0.1 (ASTER comparison)			

Note: Daytime LST validation is challenging due to surface heterogeneity and rapid temperature changes.[\[3\]](#)[\[5\]](#)

Sea Surface Temperature (SST): MODIS

MODIS also provides crucial data on sea surface temperature, a key indicator of ocean health and climate patterns. Validation is typically performed against data from moored and drifting buoys.

Product	Resolution	In-Situ Data Source	Mean Bias (°C)	Standard Deviation (°C)	RMSE (°C)
MODIS Aqua SST	1 km	iQuam Buoys (Nighttime)	-0.36	0.77	0.85
iQuam Buoys (Daytime)		-0.052	0.93	N/A	
MODIS Terra SST	1 km	iQuam Buoys (Nighttime)	-0.27	0.83	0.83
iQuam Buoys (Daytime)		-0.24	0.90	N/A	

Note: SST validation results can be influenced by factors such as the depth of the in-situ measurement and the time difference between the satellite overpass and the in-situ reading.[\[6\]](#) [\[7\]](#)

Experimental Protocols for In-Situ Measurements

Accurate in-situ measurements are the cornerstone of a robust validation program. The following are generalized protocols for collecting ground-truth data for soil moisture, land surface temperature, and sea surface temperature.

Soil Moisture: The Gravimetric Method

The gravimetric method is the gold standard for in-situ soil moisture measurement and is used for calibrating other methods.[\[1\]](#)

Objective: To determine the mass of water per unit mass of dry soil.

Materials:

- Soil sample cans with tight-fitting lids
- Shovel or soil auger

- Scale with a precision of 0.01 g
- Drying oven capable of maintaining a temperature of 105°C
- Permanent marker and data sheets

Procedure:

- Site Selection: Choose a representative location within the satellite footprint, avoiding areas with anomalous conditions.
- Sample Collection:
 - Clear any surface litter.
 - Use a shovel or auger to collect a soil sample from the desired depth (typically the top 5 cm for SMAP validation).
 - Place the soil sample immediately into a pre-weighed and labeled sample can and seal it tightly to prevent moisture loss.
- Wet Weight Measurement: Weigh the sealed can containing the moist soil sample as soon as possible after collection. Record this as the "wet weight".
- Drying:
 - Remove the lid and place the can in a drying oven set to 105°C.
 - Dry the sample for at least 24 hours, or until a constant weight is achieved.
- Dry Weight Measurement:
 - Remove the can from the oven and place the lid on immediately.
 - Allow the can to cool to room temperature in a desiccator to prevent moisture absorption from the air.
 - Weigh the can with the dry soil. Record this as the "dry weight".

- Calculation:
 - Mass of water = Wet weight - Dry weight
 - Mass of dry soil = Dry weight - Weight of the empty can
 - Gravimetric soil moisture (%) = $(\text{Mass of water} / \text{Mass of dry soil}) * 100$

Land Surface Temperature: Infrared Radiometry

Ground-based thermal infrared radiometers are used to measure the upwelling thermal radiance from the land surface, which is then converted to LST.

Objective: To obtain an accurate measurement of the radiometric temperature of the land surface.

Materials:

- Calibrated thermal infrared radiometer
- Tripod or mast for mounting the radiometer
- Data logger
- GPS device for recording the location
- Reference panel with known emissivity and temperature (for calibration checks)

Procedure:

- Site Selection: Choose a homogeneous and flat area that is representative of the larger satellite pixel.
- Instrument Setup:
 - Mount the radiometer on a tripod or mast at a nadir viewing angle (looking straight down).
 - The height of the radiometer should be sufficient to capture a representative sample of the surface.

- Data Acquisition:
 - Configure the data logger to record measurements at a high frequency (e.g., every few seconds) around the time of the satellite overpass.
 - Record the GPS coordinates of the measurement location.
- Data Processing:
 - Average the radiometer readings over a short period (e.g., 1-2 minutes) centered on the satellite overpass time.
 - Apply corrections for atmospheric effects and surface emissivity to convert the measured radiance to LST. This often involves using radiative transfer models and ancillary data on atmospheric conditions.

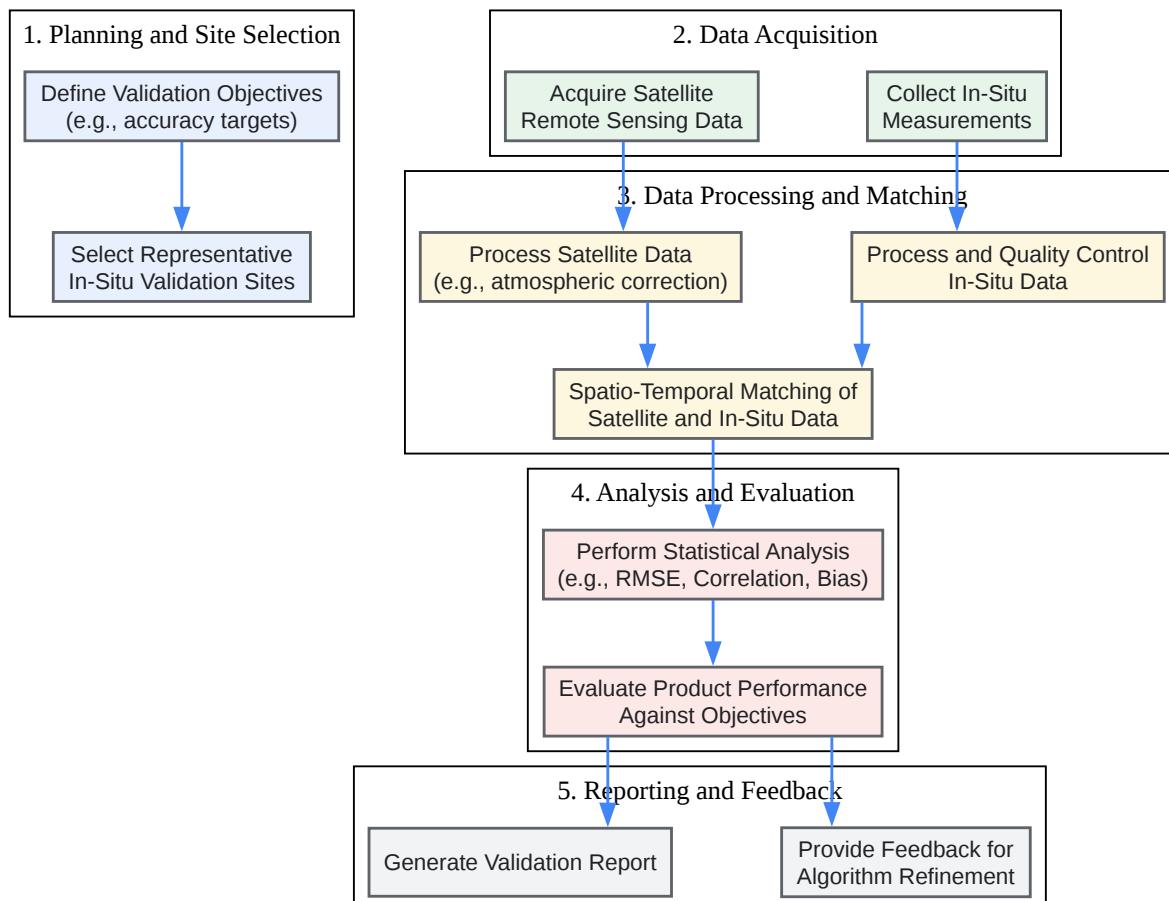
Sea Surface Temperature: Buoy Measurements

Moored and drifting buoys are the primary source of in-situ SST data for validating satellite measurements.[\[8\]](#)

Objective: To obtain continuous and accurate measurements of the temperature of the near-surface ocean.

Materials:

- Moored or drifting buoy equipped with a calibrated thermistor.
- Data logging and transmission system (e.g., satellite telemetry).


Procedure:

- Deployment: Buoys are deployed in various oceanic regions to provide broad spatial coverage.
- Measurement Depth: Thermistors are typically located at a specific depth below the water surface (e.g., 1 meter) to measure the bulk SST, which is less affected by diurnal warming than the skin temperature measured by satellites.[\[8\]](#)

- Data Collection and Transmission: The buoys continuously record temperature data and transmit it in near real-time via satellite to data centers.
- Data Quality Control: The received data undergoes a rigorous quality control process to flag and remove erroneous measurements. This includes checks for sensor drift, biofouling, and other potential issues.

Validation Workflow and Logical Relationships

The process of validating remote sensing data with in-situ measurements follows a structured workflow. This workflow ensures that the comparisons are meaningful and that the results are statistically robust.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mynasadata.larc.nasa.gov [mynasadata.larc.nasa.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eoportal.org [eoportal.org]
- 6. mdpi.com [mdpi.com]
- 7. Validation of MODIS Sea Surface Temperature Product in the Coastal Waters of the Yellow Sea | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 8. Remote Sensing Systems [remss.com]
- To cite this document: BenchChem. [Validating JPL's Eyes on Earth: A Guide to In-Situ Measurement Comparisons]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372427#validating-remote-sensing-data-from-jpl-with-in-situ-measurements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com